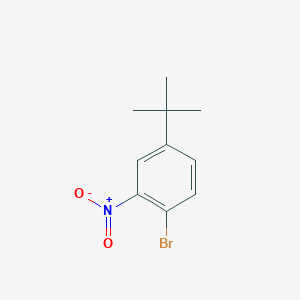












|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][C:3]=1[N+:12]([O-])=O.[O-]S([O-])(=S)=O.[Na+].[Na+].Cl.C(=O)([O-])[O-].[Na+].[Na+]>O.COCCO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])([CH3:9])[CH3:11])=[CH:4][C:3]=1[NH2:12] |f:1.2.3,5.6.7|
|


|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
|
Name
|
ice water
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred overnight at 130° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 100-mL round-bottom flask purged
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained with an inert atmosphere of nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
After heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 30 min
|
|
Duration
|
30 min
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×50 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration and concentration under reduced pressure
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |